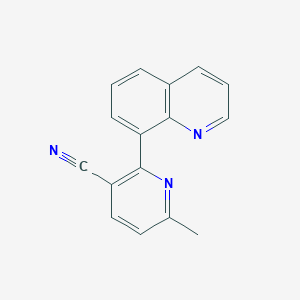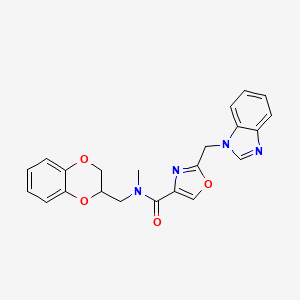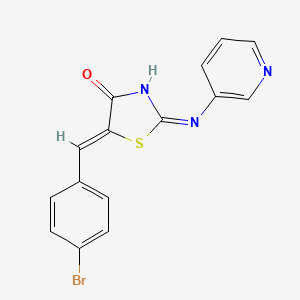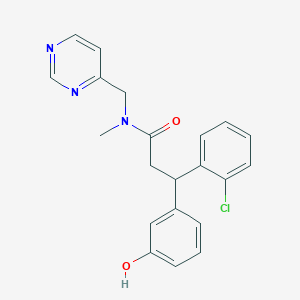
6-methyl-2-(8-quinolinyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(8-quinolinyl)nicotinonitrile, also known as MQN-105, is a small molecule that has gained attention in the scientific community for its potential use in various research applications. This compound is a member of the nicotinonitrile family and has been found to exhibit promising biological activity.
Wirkmechanismus
The mechanism of action of 6-methyl-2-(8-quinolinyl)nicotinonitrile is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
6-methyl-2-(8-quinolinyl)nicotinonitrile has been found to exhibit various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. In addition, 6-methyl-2-(8-quinolinyl)nicotinonitrile has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-2-(8-quinolinyl)nicotinonitrile has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for in vivo studies. In addition, it has been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one limitation of using 6-methyl-2-(8-quinolinyl)nicotinonitrile is that its mechanism of action is not fully understood, making it difficult to design experiments to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for research involving 6-methyl-2-(8-quinolinyl)nicotinonitrile. One area of interest is in the development of novel cancer therapies. 6-methyl-2-(8-quinolinyl)nicotinonitrile has shown promising activity in inhibiting the growth of cancer cells, and further studies are needed to fully understand its potential as a cancer therapy. In addition, studies are needed to further elucidate the mechanism of action of 6-methyl-2-(8-quinolinyl)nicotinonitrile and its effects on various signaling pathways. Finally, studies are needed to optimize the synthesis of 6-methyl-2-(8-quinolinyl)nicotinonitrile and improve its purity and yield.
Synthesemethoden
6-methyl-2-(8-quinolinyl)nicotinonitrile can be synthesized through a multistep process involving the condensation of 2-acetyl-6-methoxynicotinic acid with 8-aminoquinoline, followed by dehydration and reduction reactions. This process has been optimized to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(8-quinolinyl)nicotinonitrile has been found to exhibit promising activity in various research applications. One such application is in the field of cancer research. Studies have shown that 6-methyl-2-(8-quinolinyl)nicotinonitrile can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, 6-methyl-2-(8-quinolinyl)nicotinonitrile has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
6-methyl-2-quinolin-8-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-11-7-8-13(10-17)16(19-11)14-6-2-4-12-5-3-9-18-15(12)14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHIMLGKSFVDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-quinolin-8-ylpyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6121947.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6121960.png)
![ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate](/img/structure/B6121965.png)
![5-({[5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone trifluoroacetate](/img/structure/B6121967.png)




![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide](/img/structure/B6122006.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)diethylamine](/img/structure/B6122020.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6122032.png)
![2-{1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2-piperidinyl}ethanol](/img/structure/B6122039.png)
![2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B6122049.png)
![4-({[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6122050.png)